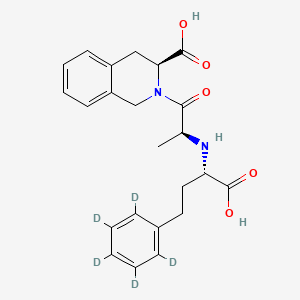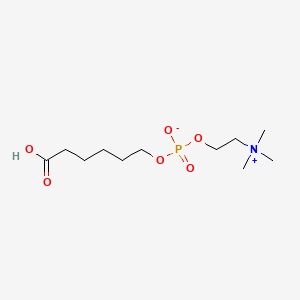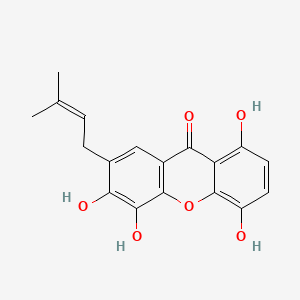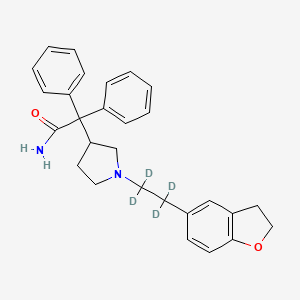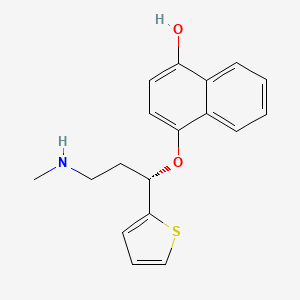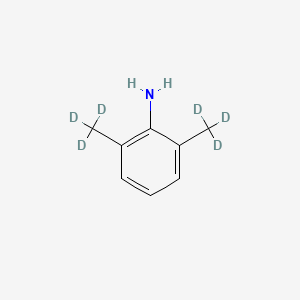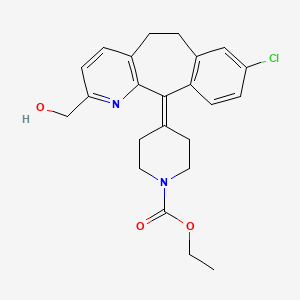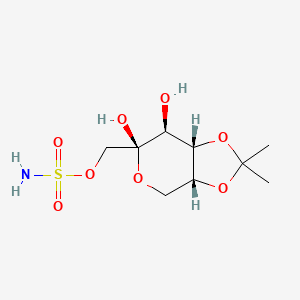
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclohexane derivatives, which are known for their stability and versatility in various chemical reactions. The presence of a hydroxyl group and a nitrile group in its structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexane ring, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The hydroxyl group is then added via an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are often employed in hydrogenation reactions to form the cyclohexane ring. The nitrile group can be introduced using cyanide sources under controlled conditions to ensure safety and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Both the hydroxyl and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: Similar in structure but lacks the nitrile group.
Cyclohexanol: Similar in structure but lacks the nitrile group.
Cyclohexanecarboxylic acid: Similar in structure but has a carboxyl group instead of a nitrile group.
Uniqueness
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- is unique due to the presence of both a hydroxyl and a nitrile group in its structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar counterparts. Its unique reactivity and stability make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
108168-70-3 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.252 |
Nombre IUPAC |
(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
NBWURZSRWYYFGI-UWVGGRQHSA-N |
SMILES |
CC(C)C1CCCCC1(C#N)O |
Sinónimos |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


